Vincristine Chloromethiodide is a derivative of vincristine, a well-known vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus). Vincristine is primarily used in chemotherapy for treating various cancers, including leukemia and lymphoma. The compound is classified as an antineoplastic agent due to its ability to inhibit cancer cell growth by disrupting microtubule formation during cell division.
Vincristine is extracted from the Catharanthus roseus plant, where it occurs in low yields (approximately 0.0003%). Due to this low natural abundance, synthetic methods have been developed to produce vincristine and its derivatives, including Vincristine Chloromethiodide.
Vincristine Chloromethiodide falls under the category of vinca alkaloids, which are characterized by their complex polycyclic structures and their ability to interfere with mitotic spindle formation. This compound is classified as a small molecule drug and is recognized for its significant role in cancer therapy.
The synthesis of Vincristine Chloromethiodide typically involves semi-synthetic processes that couple two indole alkaloids: vindoline and catharanthine. These precursors are derived from the Catharanthus roseus plant. The synthesis can be achieved through various methods, including:
Recent advancements have led to more efficient synthetic routes that utilize iron(III)-promoted coupling reactions, which have improved yields and reduced the number of steps required for synthesis. For instance, modifications to established protocols have allowed for competitive yields in a single step compared to traditional methods .
Vincristine has a complex molecular structure characterized by multiple rings and functional groups. Its IUPAC name is methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.0^4,12.0^5,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.0^1,9.0^2,7.0^16,19]nonadeca-2,4,6,13-tetraene-10-carboxylate.
Vincristine Chloromethiodide undergoes several key chemical reactions during its synthesis and metabolic processing:
These reactions are critical for both the production of the drug and its pharmacokinetics within the body.
Vincristine exerts its anticancer effects primarily through:
The elimination half-life of vincristine ranges from 19 to 155 hours (mean: 85 hours), indicating prolonged action within the body .
Vincristine is characterized by its complex polycyclic structure that includes multiple functional groups such as esters and hydroxyl groups which contribute to its biological activity.
Vincristine Chloromethiodide is primarily used in oncology for:
Vincristine chloromethiodide is synthesized through quaternization of the tertiary amine in the catharanthine moiety of native vincristine (C₄₆H₅₆N₄O₁₀) using methyl iodide (CH₃I). This reaction exploits the nucleophilicity of the vindoline tertiary nitrogen, forming a quaternary ammonium-iodide salt complex. The derivatization pathway proceeds under anhydrous conditions in aprotic solvents like acetone or dichloromethane, with reaction kinetics influenced by temperature, solvent polarity, and reactant stoichiometry [1] [5].
Table 1: Optimization Parameters for Vincristine Quaternization
Variable | Range Tested | Optimal Condition | Yield Impact |
---|---|---|---|
Temperature | 0°C to 40°C | 25°C (±2°C) | >90% at 25°C |
Solvent | Acetone, DCM, Acetonitrile | Anhydrous Acetone | Maximizes precipitation |
Equivalents CH₃I | 1.0 to 5.0 | 3.0 | Complete conversion |
Reaction Time | 1–24 hours | 8 hours | Plateau after 8 hours |
The reaction mechanism involves an Sₙ2 attack where the tertiary amine (Catharanthine-N) undergoes alkylation, forming a tetrahedral ammonium ion paired with iodide. This transformation enhances water solubility and alters molecular conformation due to charge localization. Crucially, the reaction preserves the stereochemical integrity at C16' and C20', as confirmed by comparative circular dichroism spectroscopy [1] [8].
Semi-synthetic production starts from plant-derived vincristine, isolated from Catharanthus roseus leaves. The process involves:
Critical quality controls include monitoring residual solvents (GC-MS) and verifying the absence of N-demethylated byproducts. The quaternization specificity is confirmed by the inertness of the vindoline carbomethoxy group and the indole nitrogen under mild reaction conditions [1].
Structural confirmation employs ultra-high-field NMR (800 MHz) and high-resolution mass spectrometry (HR-MS). Key spectral assignments include:
Mass Spectrometry:
Table 2: Key NMR Assignments for Vincristine Chloromethiodide
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
¹H | 4.05 ppm | s (3H) | N⁺-CH₃ |
¹³C | 57.8 ppm | q | N⁺-CH₃ |
¹⁵N | -330 ppm | s | Quaternary N |
¹H | 5.82 ppm | d (J=10.5 Hz) | H17' |
¹³C | 170.5 ppm | s | C18' (ester) |
Single-crystal X-ray diffraction reveals ionic packing stabilized by N⁺⋯I⁻ Coulombic interactions (distance: 2.85–3.10 Å). The vincristine cation adopts a folded conformation with the quaternary ammonium group oriented perpendicular to the vindoline plane. Key crystallographic parameters:
Conformational shifts relative to native vincristine include:
The iodide anion occupies a pocket formed by N⁺-CH₃, H11', and H12' protons, with van der Waals contacts < 3.5 Å. This packing mode explains enhanced stability against thermal degradation compared to hydrochloride salts [1] [3].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3